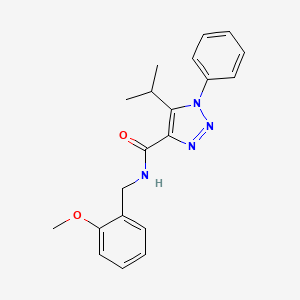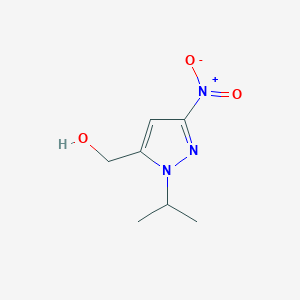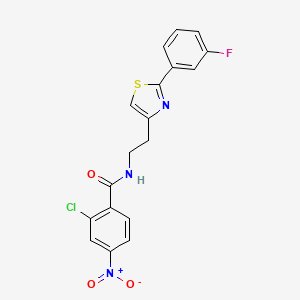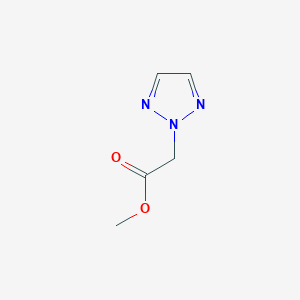
5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole derivatives, which can provide insights into the general characteristics and potential activities of the compound .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction. However, the provided papers describe a different synthetic route. In paper , the synthesis of a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was achieved through an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide with 4-methoxybenzaldehyde in ethanol under reflux. This method suggests that similar conditions could potentially be used for the synthesis of "5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," with appropriate modifications to the starting materials to introduce the isopropyl and 2-methoxybenzyl groups.
Molecular Structure Analysis
The structure of triazole derivatives is often confirmed using various spectroscopic techniques. In paper , the structure of the synthesized compound was elucidated using infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds. For "5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," similar analytical methods would be employed to ensure the correct molecular structure.
Chemical Reactions Analysis
The reactivity of triazole derivatives can vary depending on the substituents attached to the triazole ring. The papers do not provide specific reactions for the compound , but they do suggest that triazole derivatives can be further modified through various chemical reactions. For instance, the presence of a carboxamide group in the compound could allow for further functionalization or participation in the formation of hydrogen bonds, which could influence the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the papers do not provide specific data on "5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," they do indicate that the synthesized compounds are stable enough to be isolated and characterized. The presence of methoxy groups could potentially increase the solubility of the compound in organic solvents, which is beneficial for pharmaceutical applications.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)19-18(22-23-24(19)16-10-5-4-6-11-16)20(25)21-13-15-9-7-8-12-17(15)26-3/h4-12,14H,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEMJMUQLRGXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)
![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2537892.png)


![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)



![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)